molecular formula C22H22ClNO4S2 B2442423 (Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one CAS No. 537688-78-1

(Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one

Cat. No. B2442423
M. Wt: 463.99
InChI Key: YFRLNTBUYXXEHG-MOSHPQCFSA-N
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Description

(Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C22H22ClNO4S2 and its molecular weight is 463.99. The purity is usually 95%.
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Scientific Research Applications

2,4-Thiazolidinediones as PTP 1B Inhibitors

The TZD scaffold is notable for its application in designing protein tyrosine phosphatase 1B (PTP 1B) inhibitors, which are crucial for managing insulin resistance and Type 2 diabetes mellitus (T2DM). Amendments in the structural framework of TZD have led to potential PTP 1B inhibitors, highlighting the scaffold's versatility in medicinal chemistry. The Z-configuration around the double bond of arylidene is essential for designing bi-dentate ligands with optimum activity (Verma, Yadav, & Thareja, 2019).

Biological Potential of 1,3-Thiazolidin-4-ones

The 1,3-thiazolidin-4-one nucleus and its analogues, including glitazones and rhodanines, possess significant pharmacological importance. These compounds have been found in commercial pharmaceuticals, demonstrating potential activities against various diseases. Their synthesis, dating back to the mid-nineteenth century, shows the longevity of interest in their biological potential. Modern synthetic methodologies, including green chemistry approaches, have been developed to optimize their structural and biological properties (Santos, Jones Junior, & Silva, 2018).

Antioxidant Activities of Chromone Compounds

Chromone compounds, including various thiazolidinedione derivatives, exhibit significant antioxidant activities, providing protection against oxidative stress. Their antioxidant properties have been evaluated using in vitro assays, indicating their potential for protecting against oxidative damage (Kładna et al., 2014).

Bioactivity of Thiazolidin-4-Ones

Recent studies have focused on the bioactivity of thiazolidin-4-ones, covering a range of biological activities including anticancer, anti-inflammatory, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. These studies underscore the potential of thiazolidin-4-ones as efficient drug agents, highlighting the influence of different substituents on their biological activity (Mech, Kurowska, & Trotsko, 2021).

properties

IUPAC Name

(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO4S2/c1-26-11-3-10-24-21(25)20(30-22(24)29)13-16-6-9-18(19(12-16)27-2)28-14-15-4-7-17(23)8-5-15/h4-9,12-13H,3,10-11,14H2,1-2H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRLNTBUYXXEHG-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one

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